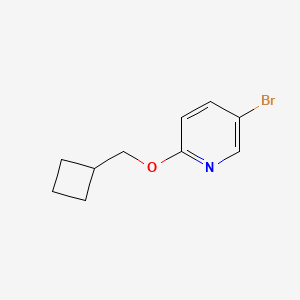

5-Bromo-2-(cyclobutylmethoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

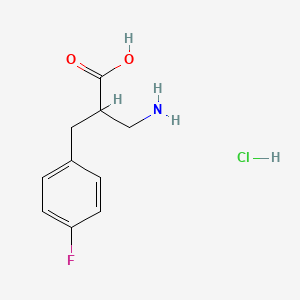

5-Bromo-2-(cyclobutylmethoxy)pyridine is an organic chemical compound . It has a molecular weight of 242.11 and a chemical formula of C10H12BrNO .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(cyclobutylmethoxy)pyridine is 1S/C9H10BrNO/c10-8-3-4-9 (11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 . This indicates the arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-(cyclobutylmethoxy)pyridine are not available, it’s known that bromination reactions are important in organic synthesis . They increase the polarity of the molecule by introducing bromine, activating the C–H bond of the alkane to obtain the halogen-substituted target product .Physical And Chemical Properties Analysis

5-Bromo-2-(cyclobutylmethoxy)pyridine appears as a light yellow oil . It’s soluble in organic solvents such as chloroform, ethanol, and acetone, but insoluble in water.Aplicaciones Científicas De Investigación

Synthesis of Novel Pyridine-Based Derivatives

“5-Bromo-2-(cyclobutylmethoxy)pyridine” serves as a key intermediate in the synthesis of novel pyridine derivatives. Through palladium-catalyzed Suzuki cross-coupling reactions, researchers can create a variety of compounds with potential biological activities . These derivatives are explored for their potential as chiral dopants for liquid crystals and various biological activities, including anti-thrombolytic and biofilm inhibition properties.

Antitumor Activity

The compound’s derivatives have been studied for their antitumor properties. Specifically, pyridinesulfonamide derivatives, which can be synthesized from related bromopyridine compounds, show promise in inhibiting PI3Kα kinase activity. This inhibition is crucial as it plays a role in cancer cell proliferation and survival . The different isomers of these derivatives can have varying levels of efficacy, highlighting the importance of stereochemistry in medicinal chemistry.

Antibacterial and Antiviral Applications

Sulfonamides derived from bromopyridines, like “5-Bromo-2-(cyclobutylmethoxy)pyridine”, have a history of use in antibacterial and antiviral therapies. The structural fragment of pyridinesulfonamide is significant in the design of new drugs that target a wide range of pathogens .

Organocatalysis

The bromopyridine derivatives can also be used in organocatalysis. Their capacity to form weak hydrogen bonds and increase acidity compared to amide groups makes them suitable for (stereoselective) organocatalysis applications . This property is beneficial in various chemical synthesis processes where precise control over the reaction is required.

Liquid Crystal Technology

Derivatives of “5-Bromo-2-(cyclobutylmethoxy)pyridine” can act as chiral dopants in the development of liquid crystal displays (LCDs). Their molecular structure can influence the electro-optical properties of liquid crystals, which is critical for the performance of LCDs .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives are valuable for the development of new medications. Their diverse biological activities, including antidiabetic, diuretic, and antithyroid effects, make them versatile intermediates in drug discovery .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

This complex then undergoes transmetalation with an organoboron reagent, followed by reductive elimination to form the coupled product .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions, it may contribute to the formation of carbon-carbon bonds in the synthesis of various organic compounds .

Propiedades

IUPAC Name |

5-bromo-2-(cyclobutylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-4-5-10(12-6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCJYGNRJNLIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(cyclobutylmethoxy)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)

![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)

![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)

![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)